Dtrk protein - 147036-62-2

Dtrk protein

Catalog Number: EVT-1519276
CAS Number: 147036-62-2
Molecular Formula: C46H63N7O12S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dtrk proteins are predominantly expressed in the nervous system but can also be found in other tissues. Their expression is regulated by various factors, including growth factors and environmental stimuli. The neurotrophins that interact with Dtrk proteins include nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3.

Classification

Dtrk proteins belong to the receptor tyrosine kinase family. They are characterized by their extracellular ligand-binding domain, a single transmembrane domain, and an intracellular tyrosine kinase domain. This classification indicates their role in signal transduction through phosphorylation of tyrosine residues on target proteins.

Synthesis Analysis

Methods

The synthesis of Dtrk protein involves transcription of its gene followed by translation into a polypeptide chain. Various techniques can be employed to study protein synthesis, including:

  • Ribosome Profiling: This method provides insights into translation rates and the dynamics of ribosome occupancy on mRNA transcripts.
  • Stable Isotope Labeling: Techniques such as deuterated water labeling allow for the quantification of newly synthesized proteins by tracking isotopic incorporation during protein synthesis.

Technical Details

The synthesis process begins with the transcription of the Dtrk gene into messenger RNA. This mRNA is then translated into a polypeptide chain at ribosomes in the cytoplasm. The incorporation of amino acids into the growing polypeptide chain is facilitated by transfer RNA molecules that match specific codons on the mRNA template.

Molecular Structure Analysis

Structure

Dtrk proteins exhibit a complex structure comprising several functional domains:

  • Extracellular Domain: Responsible for ligand binding.
  • Transmembrane Domain: Anchors the protein within the cell membrane.
  • Intracellular Tyrosine Kinase Domain: Catalyzes phosphorylation reactions that activate downstream signaling pathways.

Data

Crystallographic studies have provided insights into the three-dimensional structure of Dtrk proteins, revealing how neurotrophins bind and activate these receptors. These structural data are crucial for understanding their function and designing inhibitors or modulators.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving Dtrk proteins include:

  • Ligand Binding: The binding of neurotrophins induces conformational changes in the Dtrk protein.
  • Phosphorylation: Activation of the intracellular tyrosine kinase domain leads to phosphorylation of tyrosine residues on itself and other substrate proteins.

Technical Details

These reactions can be quantitatively analyzed using techniques such as mass spectrometry and western blotting to assess phosphorylation status and protein interactions.

Mechanism of Action

Process

The mechanism of action for Dtrk proteins involves several key steps:

  1. Ligand Binding: Neurotrophins bind to the extracellular domain of Dtrk proteins.
  2. Dimerization: Ligand binding promotes dimerization or oligomerization of Dtrk receptors.
  3. Autophosphorylation: The intracellular kinase domains phosphorylate tyrosine residues on themselves and downstream signaling molecules.
  4. Signal Transduction: Phosphorylated substrates activate various signaling pathways that influence cellular responses such as survival, differentiation, and growth.

Data

Research has shown that mutations in Dtrk genes can disrupt these processes, leading to developmental disorders or cancer.

Physical and Chemical Properties Analysis

Physical Properties

Dtrk proteins are typically soluble in aqueous environments due to their hydrophilic domains. They exhibit stability under physiological conditions but may denature under extreme pH or temperature conditions.

Chemical Properties

Chemically, Dtrk proteins contain multiple phosphorylation sites that are critical for their function. The phosphorylation state can be influenced by various kinases and phosphatases within the cell.

Relevant Data or Analyses

Studies utilizing techniques like dynamic light scattering have provided insights into the size distribution and aggregation state of purified Dtrk proteins, which are essential for understanding their functional dynamics in cellular environments.

Applications

Scientific Uses

Dtrk proteins have significant implications in various fields:

  • Neuroscience Research: Understanding their role in neuronal survival and differentiation can lead to insights into neurodegenerative diseases.
  • Cancer Biology: Dysregulation of Dtrk signaling pathways has been implicated in several cancers, making them potential targets for therapeutic intervention.
  • Drug Development: Small molecules or monoclonal antibodies targeting Dtrk receptors are being explored as treatments for conditions related to aberrant signaling pathways.
Structural Characterization of Dtrk Protein

Molecular Architecture: Immunoglobulin Superfamily Domains and Tyrosine Kinase Motifs

Homology to Neural Cell Adhesion Molecules (NCAMs)

Dtrk’s extracellular region contains immunoglobulin (Ig)-like domains characteristic of neural cell adhesion molecules (NCAMs). These domains facilitate homophilic, Ca²⁺-independent adhesion between cells, enabling Dtrk to mediate neuronal recognition and axonal guidance during Drosophila embryogenesis. Structural analyses reveal that Ig domain-mediated dimerization triggers autophosphorylation of the intracellular kinase domain, integrating adhesive functions with signal transduction [1] [5]. This dual functionality establishes Dtrk as a novel class of adhesion-triggered RTK, distinct from ligand-dependent vertebrate Trks.

Table 1: Structural Domains of Dtrk Protein

DomainStructural FeaturesFunctional Role
Extracellular RegionImmunoglobulin (Ig) superfamily domainsHomophilic adhesion; axonal guidance
Transmembrane HelixSingle α-helixMembrane anchoring
Intracellular RegionJuxtamembrane domain; Tyrosine kinase domainSignal transduction; autophosphorylation

Leucine-Rich Motifs and Cysteine Clusters in the Extracellular Domain

The extracellular segment of Dtrk incorporates leucine-rich repeats (LRRs) flanked by cysteine clusters. These motifs stabilize the protein’s conformation through disulfide bonds and participate in ligand-independent dimerization. Comparative sequence analysis using BLAST reveals 30–40% sequence identity between Dtrk’s LRRs and those in mammalian TrkB, though Dtrk lacks neurotrophin-binding specificity. Instead, its cysteine clusters enable rigid, modular folds that support homophilic interactions without neurotrophic factors [3] [10]. This architecture contrasts with vertebrate Trks, which rely on neurotrophin binding for activation.

Intracellular Tyrosine Kinase Domain and Activation Mechanisms

Dtrk’s intracellular tyrosine kinase domain (TKD) shares 76% sequence identity with human Trk kinases but exhibits distinct activation kinetics. Autophosphorylation occurs upon extracellular domain dimerization, leading to downstream signaling cascades like MAPK/ERK. Structural studies indicate that Dtrk’s TKD has a catalytic efficiency 2-fold higher than mammalian TrkB, attributable to unique residues in its kinase insert domain (KID). The KID facilitates crystallographic dimerization, enhancing phosphorylation rates [1] [7]. Unlike vertebrate Trks, Dtrk’s activation is adhesion-triggered rather than neurotrophin-dependent.

Comparative Analysis with Mammalian Trk Receptor Family Members

Dtrk and mammalian Trks (TrkA, TrkB, TrkC) belong to the same RTK subfamily but display critical divergences:

  • Sequence Identity & Domain Organization:Dtrk shares 49% overall sequence identity with human Trks, rising to >76% in the TKD. However, it lacks neurotrophin-binding domains and instead incorporates NCAM-like Ig domains. Vertebrate Trks utilize leucine-rich motifs for neurotrophin docking (e.g., NGF for TrkA), while Dtrk’s LRRs enable cell-autonomous adhesion [3] [5].

Table 2: Comparative Kinase Domain Properties

PropertyDtrkTrkATrkB
Catalytic EfficiencyHighHighModerate
Autophosphorylation RateRapidRapidSlow
Key Activation TriggerHomophilic adhesionNeurotrophin bindingNeurotrophin binding
KID InvolvementEnhances dimerizationLimitedAbsent
  • Functional Evolution:Invertebrate homologs of Dtrk, such as C. elegans KIN-8 and CAM-1, regulate axon guidance and cell migration via Wnt pathways rather than neurotrophins [5]. This suggests Dtrk’s structure represents an evolutionary precursor to neurotrophin-dependent Trks. Homology modeling at >40% sequence identity reliably predicts stability changes (ΔΔG) in Dtrk’s kinase domain, confirming conserved tertiary structures despite functional shifts [6].

  • Signaling Mechanisms:While vertebrate Trks recruit adaptor proteins (e.g., Grb2) to phosphotyrosines for MAPK activation, Dtrk’s signaling remains less characterized. NMR studies suggest its intracellular region undergoes allosteric conformational changes upon adhesion, altering SH2-domain accessibility [8]. This may explain why Dtrk promotes neuronal fasciculation without neurotrophic survival signals.

Properties

CAS Number

147036-62-2

Product Name

Dtrk protein

Molecular Formula

C46H63N7O12S

Synonyms

Dtrk protein

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